Cas no 2171716-48-4 (3-(dimethylamino)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid)

3-(Dimethylamino)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid is a specialized amino acid derivative designed for peptide synthesis and biochemical research. Its key structural features include an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols, and a dimethylamino moiety that enhances solubility and reactivity. The compound is particularly useful in the controlled assembly of complex peptides, offering efficient coupling and minimal side reactions. Its stability under standard SPPS conditions makes it a reliable choice for researchers requiring high-purity intermediates. The product is suited for applications in medicinal chemistry, protein engineering, and drug discovery, where precise peptide modification is critical.
3-(dimethylamino)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid structure
2171716-48-4 structure
Product Name:3-(dimethylamino)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid
CAS No:2171716-48-4
MF:C25H31N3O5
MW:453.53074669838
CID:6508268
PubChem ID:165584527
Update Time:2025-08-04

3-(dimethylamino)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(dimethylamino)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid
    • 2171716-48-4
    • EN300-1534785
    • 3-(dimethylamino)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid
    • Inchi: 1S/C25H31N3O5/c1-4-16(13-23(29)27-22(24(30)31)14-28(2)3)26-25(32)33-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-22H,4,13-15H2,1-3H3,(H,26,32)(H,27,29)(H,30,31)
    • InChI Key: HVIBLFQWPXVXQY-UHFFFAOYSA-N
    • SMILES: O(C(NC(CC)CC(NC(C(=O)O)CN(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 453.22637110g/mol
  • Monoisotopic Mass: 453.22637110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 663
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 108Ų

3-(dimethylamino)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid Pricemore >>

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Additional information on 3-(dimethylamino)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid

Introduction to 3-(dimethylamino)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic Acid (CAS No. 2171716-48-4)

3-(dimethylamino)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid, identified by its CAS number 2171716-48-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a dimethylamino group, a fluoren-9-ylmethoxycarbonyl moiety, and an amide linkage. Such structural features not only contribute to its unique chemical properties but also open up diverse possibilities for its application in medicinal chemistry.

The presence of the dimethylamino group in the molecule imparts basicity, making it a potential candidate for interactions with acidic pharmacophores in drug design. This property is particularly valuable in the development of proton pump inhibitors or other therapeutic agents where precise control over pH is crucial. Additionally, the amide functionality serves as a key pharmacophoric element, often involved in hydrogen bonding interactions that are critical for drug-receptor binding affinity and selectivity.

The fluoren-9-ylmethoxycarbonyl substituent is another notable feature of this compound. Fluorene derivatives are well-known for their excellent photophysical properties, including high fluorescence quantum yields and strong absorption coefficients. These characteristics make them valuable in various applications, such as fluorescent probes, bioimaging agents, and light-emitting diodes (LEDs). In pharmaceutical contexts, fluorene-based moieties can enhance the solubility and bioavailability of drugs, as well as serve as scaffolds for structure-based drug design.

The overall structural complexity of 3-(dimethylamino)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid suggests that it may exhibit multifaceted biological activities. Current research indicates that this compound could potentially interact with various biological targets, including enzymes and receptors involved in metabolic pathways, inflammation, and neurodegeneration. The amide bond, in particular, is a common motif in biologically active molecules and often serves as a hinge region for protein-ligand interactions.

In recent years, there has been growing interest in the development of novel peptidomimetics that mimic the bioactivity of natural peptides while offering improved pharmacokinetic properties. The structure of 3-(dimethylamino)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid bears resemblance to certain peptidomimetic scaffolds, which have shown promise in treating various diseases such as cancer, infectious diseases, and autoimmune disorders. The combination of the amide linkage and the fluorene moiety may provide a unique framework for designing molecules with enhanced binding affinity and selectivity.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its structural features make it a suitable candidate for use in materials science, particularly in the development of advanced polymers and coatings with tailored properties. The fluorene derivative can contribute to the thermal stability and mechanical strength of polymers, while the amide group can enhance adhesion properties.

Efforts are ongoing to synthesize derivatives of 3-(dimethylamino)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid that exhibit improved biological activity and pharmacokinetic profiles. Researchers are exploring various modifications to the core structure, including changes to the length and composition of side chains, as well as substitutions at the fluorene ring. These modifications aim to optimize solubility, metabolic stability, and target specificity.

The synthesis of such complex molecules requires sophisticated chemical methodologies and advanced analytical techniques. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for characterizing the structure and purity of these compounds. Additionally, computational methods such as molecular modeling and docking studies play a crucial role in predicting binding interactions and optimizing drug-like properties.

In conclusion, 3-(dimethylamino)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid (CAS No. 2171716-48-4) is a versatile compound with significant potential in pharmaceutical research and beyond. Its intricate structure combines functional groups that are known to be important for biological activity and material properties. As research continues to uncover new applications for this molecule and its derivatives, it is likely to play an increasingly important role in drug discovery and development.

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